Enhanced Hydrophilicity and Distinct Lipophilicity Profile Compared to Direct-Linked Analog
2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid (Target) exhibits a lower computed XLogP3 value (0.2) [1] compared to the direct-linked analog 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid (Comparator) which has an XLogP3 of 0.4 [2]. This difference of -0.2 indicates greater hydrophilicity for the target compound, which can translate to improved aqueous solubility and potentially reduced passive membrane permeability. This is a key consideration for researchers designing compounds for oral bioavailability or for those seeking to mitigate off-target binding associated with higher lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid: 0.4 |
| Quantified Difference | Δ = -0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity directly informs decisions on formulation strategy, potential for blood-brain barrier penetration, and overall ADME profile in early-stage drug discovery, where a 0.2 log unit change can be significant.
- [1] PubChem. (2025). 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid. CID 52903595. View Source
- [2] PubChem. (2025). 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid. CID 43622193. View Source
